molecular formula C15H11N3 B14131008 3-Pyridin-3-yl-5-pyridin-4-ylpyridine CAS No. 106047-39-6

3-Pyridin-3-yl-5-pyridin-4-ylpyridine

Cat. No.: B14131008
CAS No.: 106047-39-6
M. Wt: 233.27 g/mol
InChI Key: BHOAWQNCJSKEMP-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-5-pyridin-4-ylpyridine is a sophisticated multidentate heteroaromatic compound that serves as a key building block in medicinal chemistry and materials science. Its structure features multiple nitrogen atoms capable of coordinating to metals, making it a valuable precursor for constructing metal-organic frameworks (MOFs) and catalytic complexes . In pharmaceutical research, this tripyridyl scaffold is of significant interest for the rational design of novel bioactive molecules. Pyridine and its derivatives are commonly found in agrochemicals, pharmaceuticals, and vitamins, and this compound's structural complexity allows for its application in developing targeted therapies . Related pyridine-linked molecular frameworks have demonstrated potent in vitro anticancer activities against various human cell lines, such as HeLa and MCF-7, by serving as core structures in synthetic drug candidates . The compound's mechanism of action in a research context is application-specific; in drug discovery, it may act as a pharmacophore by interacting with enzymatic targets, while in materials science, its mechanism relies on its coordination chemistry to form functional supramolecular structures. This product is intended for research purposes as a chemical intermediate or standard. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106047-39-6

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-pyridin-3-yl-5-pyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-13(9-17-5-1)15-8-14(10-18-11-15)12-3-6-16-7-4-12/h1-11H

InChI Key

BHOAWQNCJSKEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine and Analogues

Strategies for the Construction of Multi-Pyridyl Scaffolds

The assembly of molecules containing multiple pyridine (B92270) rings, known as multi-pyridyl scaffolds, is a significant area of research due to their prevalence in pharmaceuticals and materials science. nih.gov Several synthetic strategies have been developed to create these intricate structures.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used in the synthesis of biaryl and heteroaryl compounds, including those containing multiple pyridine rings. nih.gov Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, are frequently employed. nih.gov However, the synthesis of pyridine-containing biaryls can be challenging, particularly when dealing with 2-pyridyl organometallics, which can be unstable and exhibit poor reactivity. nih.gov

Despite these challenges, various palladium-catalyzed cross-coupling reactions have been successfully developed. For instance, the reaction of pyridylboronic acids with heteroaryl halides bearing a primary amine group can produce highly substituted bipyridines. acs.org The choice of catalyst and ligands is crucial for the success of these reactions. For example, systems like Pd2(dba)3/(Me3C)3P and Pd(OAc)2/PCy3 have been shown to be effective for a broad range of substrates in Suzuki couplings. acs.org

Multi-component reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex molecules like pyridine derivatives in a single step from three or more starting materials. christuniversity.innih.govbohrium.com This approach is valued for its methodological simplicity and atom economy. christuniversity.inacsgcipr.org

Several classic MCRs are used for pyridine synthesis, including the Hantzsch pyridine synthesis, which is a [2+2+1+1] approach. nih.govtaylorfrancis.com Variations of this method, such as a modified three-component Hantzsch approach, allow for the synthesis of unsymmetrical pyridines. taylorfrancis.com Other notable MCRs for pyridine synthesis include the Guareschi−Thorpe, Bohlmann−Rahtz, and Kröhnke reactions. acsgcipr.org These reactions can be facilitated by techniques like microwave irradiation to improve reaction times and yields. nih.govacsgcipr.org

The following table provides examples of multi-component reactions used in the synthesis of pyridine derivatives:

Reaction NameComponentsKey Features
Hantzsch Pyridine SynthesisAldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia)Forms a dihydropyridine (B1217469) intermediate that is subsequently oxidized to the pyridine. acsgcipr.org
Guareschi-Thorpe ReactionCyanoacetamide and a 1,3-dicarbonyl compoundDirectly yields a substituted 2-pyridone. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine and an α,β-unsaturated ketoneA versatile method for preparing a variety of substituted pyridines. whiterose.ac.uk

Oxidative cyclization and aromatization represent another important strategy for constructing pyridine rings. These methods often involve the formation of a partially saturated heterocyclic intermediate, which is then oxidized to the aromatic pyridine.

One approach involves the dearomatization of pyridines to form intermediates like dihydropyridine cis-diols and epoxides, which can then be further functionalized. nih.govchemistryviews.orgnih.gov For instance, pyridines can undergo a photocycloaddition with an arenophile, followed by in-situ oxidation to yield these intermediates. chemistryviews.org Another method involves the oxidative photocyclization of aromatic Schiff bases to produce phenanthridines and other aza-polycyclic aromatic hydrocarbons. mdpi.com

The final aromatization step is crucial and can be achieved using various oxidizing agents. In some multi-component reactions, the initial product is a dihydropyridine which is then oxidized in a subsequent step to furnish the final pyridine product. researchgate.net

Targeted Synthetic Routes for 3-Pyridin-3-yl-5-pyridin-4-ylpyridine Precursors

The synthesis of a specific molecule like this compound requires the careful selection and preparation of appropriate precursors. These precursors are then coupled together in the final stages of the synthesis.

A common strategy would involve the synthesis of a central pyridine ring bearing two reactive sites, such as halogen atoms, at the 3- and 5-positions. This di-functionalized pyridine can then be subjected to sequential cross-coupling reactions with 3-pyridyl and 4-pyridyl organometallic reagents.

Alternatively, a precursor to the central pyridine ring could be assembled through a multi-component reaction, with the pyridyl substituents already incorporated into the starting materials. For example, a reaction could be designed involving a 1,3-dicarbonyl compound, an enamine, and a nitrogen source, where one or more of these components already contains a pyridyl group.

Advanced Catalytic Systems in the Synthesis of Substituted Pyridines

The development of advanced catalytic systems has been instrumental in improving the efficiency and scope of pyridine synthesis. taylorfrancis.comoup.com These catalysts, often based on transition metals, can facilitate reactions that would otherwise be difficult or impossible to achieve.

Palladium catalysts are particularly prominent in the synthesis of substituted pyridines, especially for reactions involving the formation of carbon-carbon bonds between a pyridine ring and an aryl group (pyridyl arylation). oup.com

One important development is the direct C-H arylation of pyridines, which avoids the need to pre-functionalize the pyridine ring with a halide or other leaving group. oup.comoup.com For example, palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur selectively at the C3 position. oup.comoup.com The proposed mechanism for this reaction may involve a Pd(II)/Pd(IV) catalytic cycle. oup.com

The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. Phosphine ligands, such as PPh3, have been shown to improve the efficiency of intramolecular C-H arylation of pyridine derivatives. nih.gov In some cases, cooperative catalysis between two different palladium centers has been observed in the direct arylation of pyridine N-oxides. nih.gov

The following table summarizes some palladium-catalyzed reactions for pyridyl arylation:

Reaction TypeCoupling PartnersCatalyst System (Example)Key Features
Suzuki-Miyaura CouplingPyridylboronic acid and Aryl halidePd(dppb)Cl2 or Pd(PPh3)4Widely used but can be challenging for 2-pyridyl substrates. nih.govacs.org
Direct C-H ArylationPyridine and Aryl triflatePd(OAc)2Allows for direct functionalization of the pyridine C-H bond. oup.comoup.com
Intramolecular C-H ArylationPyridine derivative with an N-aryl group containing a C-Br bondPd(OAc)2 with PPh3 ligandUseful for the synthesis of fused heterocyclic compounds. nih.gov
Cross-Coupling with Pyridine SulfinatesPyridine sulfinate and Aryl halidePalladium catalystOffers a robust alternative to Suzuki-Miyaura coupling for pyridine substrates. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of pyridine and its derivatives due to the metal's low cost, abundance, and unique catalytic activity. These methods provide efficient pathways to form the carbon-carbon and carbon-nitrogen bonds necessary for constructing the pyridine core and assembling polypyridyl systems.

Various copper-catalyzed strategies have been developed for the synthesis of polysubstituted pyridines. One notable approach is the [3+3] annulation of ketones with oxime acetates, which offers a direct route to diverse pyridine structures. This method is valued for its excellent functional group tolerance and the use of readily available starting materials. Another efficient method involves the copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene (B28343) derivatives, providing a flexible and straightforward preparation of substituted pyridines.

In the context of polypyridyl systems, copper catalysis is often employed in cross-coupling reactions. For instance, copper(I) iodide, often in conjunction with a ligand, can promote the coupling of vinyl halides with terminal alkynes, a reaction that can be adapted for building blocks of pyridine rings. While palladium is more common for Suzuki and Stille couplings to link pyridine rings, copper-based systems offer a valuable alternative, particularly in Ullmann-type reactions for C-N and C-O bond formation, which can be integral in synthesizing complex ligand precursors.

Recent advancements have also seen the development of photo/copper co-catalyzed reactions. These dual catalytic systems can enable highly regioselective C(sp²)-H functionalization under mild conditions, proceeding via radical pathways to form C-S or C-N bonds, which are valuable for introducing functional groups to pyridine rings.

Table 1: Examples of Copper-Catalyzed Reactions in Pyridine Synthesis
Reaction TypeCatalyst System (Typical)SubstratesKey Features
[3+3] AnnulationCopper(I) or Copper(II) saltKetones, Oxime acetatesHigh chemoselectivity, broad substrate scope.
Oxidative C-H CouplingCopper salt with oxidantOxime acetates, Toluene derivativesFlexible and direct functionalization.
Ullmann CondensationCopper(I) salt, Ligand (e.g., proline)Aryl halides, Amines/AlcoholsForms C-N or C-O bonds for precursor synthesis.
Photo/Copper Dual CatalysisCuCl/terpy, PhotocatalystArenes, Sulfonium saltsMild conditions, high regioselectivity.

Regioselectivity and Stereochemical Control in Pyridine Formation

The synthesis of a specifically substituted pyridine, such as the 3,5-disubstituted pattern in this compound, requires stringent control over the regiochemistry of the ring-forming or functionalization reactions. Regioselectivity dictates the precise placement of substituents on the pyridine core, which is fundamental to the final molecule's properties and function as a ligand.

Several strategies exist to achieve high regioselectivity. In classical condensation reactions like the Hantzsch or Kröhnke pyridine syntheses, the substitution pattern is predetermined by the structure of the acyclic precursors. For example, the Kröhnke synthesis, which is widely used for terpyridines, involves the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated ketones in the presence of ammonia, where the substituents on the precursors directly map onto the final pyridine ring.

Transition metal-catalyzed reactions offer alternative routes with distinct regiochemical control. For instance, Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes can produce substituted pyridines with excellent regioselectivity. rasayanjournal.co.in Similarly, the stepwise, chemoselective introduction of substituents onto a pre-existing pyridine ring is a powerful strategy. researchgate.net This often relies on the differential reactivity of leaving groups (e.g., halides, triflates) at various positions on the ring, allowing for sequential cross-coupling reactions to install aryl groups at specific sites. researchgate.net For a 3,5-disubstituted pyridine, a building block such as 3,5-dihalopyridine can be used, where sequential or differential coupling reactions can introduce the pyridin-3-yl and pyridin-4-yl groups. Copper-catalyzed dearomatization reactions have also been shown to proceed with high regio- and enantioselectivity, although this is more relevant for producing chiral dihydropyridines rather than aromatic pyridines. rsc.org

Stereochemical control, in the context of enantioselectivity, is not directly applicable to the achiral target molecule this compound. However, the broader concept of stereochemistry includes the spatial arrangement of the molecule. Terpyridines and related polypyridyls can exist in different conformations due to rotation around the inter-ring single bonds. The molecule typically adopts a more stable s-trans,s-trans conformation in its free state, but upon coordination to a metal ion, it is forced into a planar s-cis,s-cis conformation to act as a tridentate ligand. This conformational change is a key aspect of its coordination chemistry.

Table 2: Methods for Regiocontrolled Synthesis of Substituted Pyridines
MethodReactantsRegiochemical OutcomeReference Principle
Kröhnke Synthesis1-(Pyridin-3-yl)ethan-1-one, 1-(Pyridin-4-yl)ethan-1-one, Aldehyde derivative, AmmoniaSubstitution pattern determined by precursors.Cyclocondensation
Stepwise Cross-Coupling3,5-Dihalopyridine, Pyridylboronic acids/stannanesSequential functionalization at C3 and C5.Differential reactivity of leaving groups. researchgate.net
Rh(III)-Catalyzed C-H Activationα,β-Unsaturated oximes, AlkenesHighly regioselective formation of substituted pyridines. rasayanjournal.co.inDirected C-H activation and annulation. rasayanjournal.co.in

Green Chemistry Approaches in Poly-Pyridyl Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyridines and poly-pyridyl compounds. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govunibo.it

One significant green strategy is the use of microwave-assisted synthesis. organic-chemistry.orgnih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. organic-chemistry.orgnih.gov This technique has been successfully applied to various pyridine syntheses, including one-pot Bohlmann-Rahtz procedures and multicomponent reactions. organic-chemistry.orgnih.gov

Solvent-free, or solid-state, reactions represent another key green approach. rsc.orgconicet.gov.artandfonline.com By eliminating volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product purification. rsc.orgtandfonline.com For example, the synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using a recyclable cobalt(II) chloride catalyst. tandfonline.com Similarly, the synthesis of terpyridines has been reported using a retrievable nanomagnetic catalyst in the absence of any solvent. rsc.org

Table 3: Green Chemistry Strategies in Pyridine and Poly-Pyridyl Synthesis
StrategyExample ApplicationKey Advantage(s)
Microwave-Assisted SynthesisOne-pot Bohlmann-Rahtz synthesis of pyridines. organic-chemistry.orgReduced reaction time, higher yields, energy efficiency. organic-chemistry.orgnih.gov
Solvent-Free ConditionsSynthesis of 2,4,6-triarylpyridines using CoCl₂·6H₂O. tandfonline.comEliminates hazardous solvents, simplifies workup. tandfonline.com
Reusable CatalystsNanomagnetic catalyst for terpyridine synthesis. rsc.orgFacilitates catalyst recovery and reuse, reduces waste. rsc.org
Multicomponent Reactions (MCRs)Hantzsch dihydropyridine synthesis. wikipedia.orgHigh atom economy, fewer synthetic steps. wikipedia.org
Biomass-Derived FeedstocksUsing furfural (B47365) for terpyridine synthesis. nih.govUtilization of renewable resources. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment and the assessment of sample purity.

For 3-Pyridin-3-yl-5-pyridin-4-ylpyridine, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the three distinct pyridine (B92270) rings. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning these signals definitively by establishing proton-proton and proton-carbon correlations through bonds. nih.govipb.pt The integration of the proton signals provides a quantitative measure of the relative number of protons, which is used to confirm the structure and assess the purity of the compound.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the pyridine carbons are characteristic, with carbons adjacent to the nitrogen atom typically appearing further downfield. conicet.gov.ar For a 4,2':6',4''-terpyridine fragment, which is structurally related, quaternary carbons have been observed around 155.2, 146.0, and 145.0 ppm, while CH carbons appear at approximately 150.6, 121.2, and 120.1 ppm. conicet.gov.ar Similar ranges are expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (δ, ppm)Notes
¹H (Aromatic)7.0 – 9.0Complex multiplets due to spin-spin coupling across the pyridine rings.
¹³C (Aromatic CH)120 – 151Specific shifts depend on the position relative to nitrogen atoms. conicet.gov.ar
¹³C (Aromatic C_q)145 – 156Quaternary carbons at the ring junctions and points of substitution. conicet.gov.ar

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. For this compound, the spectra are dominated by vibrations associated with the three pyridine rings.

Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹.

C=C and C=N ring stretching: These are characteristic of the pyridine rings and give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. rsc.org Upon coordination to a metal, these bands are known to shift, indicating a change in the electron distribution within the rings. rsc.org

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire aromatic ring, appear at lower frequencies, often around 1000 cm⁻¹.

C-H out-of-plane bending: These modes are found in the 700–900 cm⁻¹ region and are sensitive to the substitution pattern on the pyridine rings.

While FTIR and Raman spectroscopy are often complementary, certain modes may be more active in one technique than the other due to selection rules. For instance, highly symmetric vibrations are often stronger in Raman spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Pyridine-Based Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FTIR,
C=N Ring Stretch1550 - 1610FTIR,
C=C Ring Stretch1400 - 1590FTIR,
Ring Breathing990 - 1030Raman
C-H Out-of-Plane Bend700 - 900FTIR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₅H₁₁N₃), the calculated molecular weight is approximately 233.27 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 233. chemguide.co.uk

The molecular ions of terpyridines are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the single C-C bonds connecting the pyridine rings. This would result in fragment ions corresponding to pyridine, pyridinyl radicals, and bipyridyl fragments. nih.govlibretexts.org

Table 3: Expected m/z Values in the Mass Spectrum of this compound

IonFormulaExpected m/zDescription
[M]⁺[C₁₅H₁₁N₃]⁺233Molecular Ion
[M - C₅H₄N]⁺[C₁₀H₇N₂]⁺155Loss of a neutral pyridine radical
[C₅H₅N]⁺[C₅H₅N]⁺79Pyridine fragment ion

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For terpyridine-type molecules, the crystal structure reveals that the core is often not perfectly planar. conicet.gov.ar The individual pyridine rings are typically rotated with respect to the central ring due to steric hindrance. conicet.gov.ariucr.org The uncoordinated form of terpyridine ligands generally adopts a trans,trans conformation about the inter-annular C-C bonds. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. In terpyridine structures, π–π stacking is a dominant interaction that dictates the supramolecular architecture. nih.govnih.gov Molecules often arrange in slipped face-to-face stacks or herringbone patterns to maximize these stabilizing interactions. nih.gov The centroid-to-centroid distances between stacked pyridine rings are typically in the range of 3.7 to 3.8 Å. nih.gov

In addition to π–π stacking, weak C-H···N or C-H···π hydrogen bonds can further stabilize the crystal lattice, connecting molecules into extended one-, two-, or three-dimensional networks. iucr.org The analysis of these interactions is crucial for understanding the material's properties and for the rational design of new crystalline materials. nih.gov

Table 4: Typical Crystallographic Parameters for Terpyridine Derivatives

ParameterTypical Value / Description
Crystal SystemMonoclinic, Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/n, P2₁/c) conicet.gov.ar
Conformationtrans,trans conformation with twisted pyridine rings nih.gov
π–π Stacking Distance3.7 - 3.8 Å (centroid-to-centroid) nih.gov
Other InteractionsWeak C-H···N hydrogen bonds, C-H···π interactions iucr.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org Different polymorphs of the same substance can exhibit significantly different physical properties, such as melting point, solubility, and solid-state luminescence. nih.govrsc.org Studies on other isomers, such as 2,2':6',2''-terpyridine, have identified and characterized different polymorphic forms, revealing how subtle changes in crystal packing can arise. rsc.org While specific studies on the polymorphism of this compound have not been detailed, it is a phenomenon that should be considered for this class of rigid, aromatic molecules, as different crystallization conditions could potentially yield new solid-state forms.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet region, arising from its extended π-conjugated system.

Typically, terpyridine derivatives display intense absorption bands between 250 and 400 nm. rsc.org These absorptions are generally assigned to π→π* and n→π* electronic transitions. conicet.gov.arrsc.org

π→π transitions:* These high-intensity bands involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the aromatic system.

n→π transitions:* These are typically of lower intensity and involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital.

The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the terpyridine core. rsc.org

Table 5: Typical Electronic Transitions for Terpyridine Ligands

Wavelength Range (nm)Transition TypeDescription
250 - 300π→π* / n→πHigh-energy transitions associated with the pyridine aromatic rings. rsc.org
300 - 400π→π (Intra-ligand)Lower-energy transitions within the extended conjugated system. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are a powerful tool for investigating the electronic structure and geometry of molecules. By employing functionals like B3LYP with various basis sets, researchers can accurately model molecular properties. For pyridine (B92270) derivatives, these calculations help in understanding the distribution of electrons and the spatial arrangement of atoms, which are crucial for predicting their chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For pyridine-containing compounds, the HOMO is often localized on the nitrogen atom of the pyridine ring, indicating its potential as a site for electrophilic attack. Conversely, the LUMO may be distributed over the pyridine ring, suggesting sites for nucleophilic attack. In computational studies of similar pyridine derivatives, the HOMO and LUMO energies have been calculated to predict their reactivity in various chemical reactions. For instance, in some pyridine variants, the HOMO lobes are centered on the aromatic nitrogen, making them susceptible to oxidation. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies (Calculated)

Orbital Energy (eV)
HOMO Data not available for specific compound
LUMO Data not available for specific compound
HOMO-LUMO Gap Data not available for specific compound

Note: Specific energy values for 3-Pyridin-3-yl-5-pyridin-4-ylpyridine are not available in the searched literature. The table is a template for where such data would be presented.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In pyridine derivatives, the nitrogen atom typically shows a region of negative potential due to the lone pair of electrons, making it a likely site for interaction with electrophiles. researchgate.net The hydrogen atoms of the pyridine ring, being bonded to more electronegative carbon and nitrogen atoms, generally exhibit a positive potential. These maps are crucial for understanding intermolecular interactions. researchgate.net

Spin density distribution calculations are particularly relevant for radical species. These calculations reveal the distribution of the unpaired electron within the molecule. For radical cations of pyridine derivatives, the spin density is often delocalized over the pyridine ring, which contributes to the stabilization of the radical species. researchgate.net Understanding the spin density distribution is essential for predicting the reactivity of these radical intermediates in various chemical processes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For flexible molecules like this compound, which has rotational freedom around the bonds connecting the pyridine rings, MD simulations can reveal the preferred conformations in different environments.

These simulations can help understand how the molecule behaves in solution, which is crucial for predicting its properties in real-world applications. For example, MD simulations have been used to study the stability of ligand-protein complexes involving pyridine derivatives, providing information on their potential biological activity. nih.govplos.org

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations offer a theoretical framework for predicting the reactivity of molecules. By analyzing various molecular properties, it is possible to identify the most likely sites for chemical reactions.

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

Condensed Fukui functions (ƒ+, ƒ–) are used to determine the reactivity of individual atoms within the molecule. A higher value of ƒ+ at an atomic site indicates a greater susceptibility to nucleophilic attack, while a higher value of ƒ– suggests a higher susceptibility to electrophilic attack. For pyridine-containing molecules, these calculations can pinpoint which atoms on the pyridine rings are most likely to participate in chemical reactions. nih.gov

Table 2: Calculated Fukui Functions for Atomic Sites

Atom ƒ+ ƒ- Dual Descriptor (ƒ+ - ƒ-)
N (pyridin-3-yl) Data not available Data not available Data not available
C2 (pyridin-3-yl) Data not available Data not available Data not available
C4 (pyridin-3-yl) Data not available Data not available Data not available
C5 (pyridin-3-yl) Data not available Data not available Data not available
C6 (pyridin-3-yl) Data not available Data not available Data not available
N (central pyridine) Data not available Data not available Data not available
C2 (central pyridine) Data not available Data not available Data not available
C4 (central pyridine) Data not available Data not available Data not available
C6 (central pyridine) Data not available Data not available Data not available
N (pyridin-4-yl) Data not available Data not available Data not available
C2 (pyridin-4-yl) Data not available Data not available Data not available
C3 (pyridin-4-yl) Data not available Data not available Data not available
C5 (pyridin-4-yl) Data not available Data not available Data not available
C6 (pyridin-4-yl) Data not available Data not available Data not available

Note: Specific Fukui function values for this compound are not available in the searched literature. The table is a template for where such data would be presented.

Transition State Analysis for Reaction Pathways

Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms, predicting reaction kinetics, and understanding the feasibility of different synthetic routes. For a molecule such as this compound, this would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of its formation or subsequent reactions.

A hypothetical study on the synthesis of this compound, for instance via a palladium-catalyzed cross-coupling reaction, would involve locating the transition states for key elementary steps like oxidative addition, transmetalation, and reductive elimination. The geometric parameters and vibrational frequencies of these transition states would be calculated to confirm they are first-order saddle points on the potential energy surface. The energy barriers associated with these transition states would provide insights into the rate-determining step of the reaction.

Table 1: Hypothetical Transition State Analysis Data for a Key Reaction Step (Note: This table is illustrative and not based on actual experimental or computational data.)

Reaction StepComputational MethodBasis SetCalculated Enthalpy of Activation (kcal/mol)Imaginary Frequency (cm⁻¹)
Oxidative AdditionB3LYP6-31G(d)15.2-350.4
Reductive EliminationM06-2Xdef2-TZVP22.5-410.8

In Silico Modeling for Structure-Property Relationships

In silico modeling plays a pivotal role in predicting the physicochemical and electronic properties of a molecule based on its structure, thereby guiding the design of new materials with desired functionalities. For this compound, such studies would explore the relationship between its molecular structure and properties relevant to materials science or medicinal chemistry.

DFT calculations could be employed to determine the optimized geometry, electronic structure, and frontier molecular orbitals (HOMO and LUMO) of the molecule. The HOMO-LUMO energy gap is a key parameter for assessing its electronic properties, such as its potential as an organic semiconductor. Molecular electrostatic potential (MEP) maps would reveal the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions and reactivity. Quantitative Structure-Property Relationship (QSPR) studies could be performed to correlate calculated molecular descriptors with experimentally observed properties, although this would require a dataset of related compounds.

Table 2: Hypothetical Calculated Properties from In Silico Modeling (Note: This table is illustrative and not based on actual computational data.)

PropertyComputational MethodBasis SetCalculated Value
HOMO EnergyB3LYP6-311+G(d,p)-6.2 eV
LUMO EnergyB3LYP6-311+G(d,p)-1.8 eV
HOMO-LUMO GapB3LYP6-311+G(d,p)4.4 eV
Dipole MomentM06cc-pVTZ2.5 D

Coordination Chemistry of 3 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine

Ligand Design Principles for Poly-Pyridyl Systems

The design of poly-pyridyl ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications ranging from catalysis to materials science and medicine. The arrangement and connectivity of pyridine (B92270) rings, along with the presence of other functional groups, dictate the ligand's coordination behavior and the resulting complex's stability, reactivity, and photophysical characteristics. rsc.orgnih.gov

Several key principles guide the design of these ligands:

Chelate Effect and Pre-organization : Ligands that can form multiple bonds to a single metal ion, known as chelating ligands, generally form more stable complexes than their monodentate counterparts. This is due to the chelate effect, a favorable entropic contribution. Pre-organization of the ligand, where the donor atoms are already in a favorable conformation for binding, further enhances complex stability. rsc.org

Steric and Electronic Effects : The introduction of substituents on the pyridine rings can significantly alter the ligand's properties. Bulky groups can create steric hindrance, influencing the coordination geometry and preventing the formation of certain structures. Electron-donating or electron-withdrawing groups can modify the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. rsc.org

Rigidity and Flexibility : The flexibility of the ligand framework plays a crucial role in determining the coordination geometry. Rigid ligands tend to enforce specific geometries, while flexible ligands can adapt to the coordination preferences of different metal ions.

Number and Position of Donor Atoms : The number of nitrogen donor atoms and their relative positions within the ligand determine its denticity (the number of donor groups that bind to the central metal atom) and the size of the resulting chelate rings. Five- or six-membered chelate rings are generally the most stable. rsc.org

Metal-Ligand Binding Modes and Coordination Geometries with 3-Pyridin-3-yl-5-pyridin-4-ylpyridine

The compound this compound possesses three nitrogen atoms, each capable of coordinating to a metal center. This allows for a variety of binding modes, including monodentate, bidentate, and bridging coordination. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The coordination of this compound to metal centers can result in a range of coordination geometries. Common geometries observed for transition metal complexes with pyridyl ligands include octahedral, tetrahedral, and square planar. wikipedia.org For lanthanide and actinide complexes, higher coordination numbers and more flexible coordination geometries are often observed due to the larger ionic radii and the predominantly electrostatic nature of the metal-ligand bonding. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product. journalononcology.orgjscimedcentral.com

Characterization of the resulting complexes is crucial to determine their structure and properties. A combination of analytical techniques is employed for this purpose:

Spectroscopic Methods :

Infrared (IR) Spectroscopy : Provides information about the vibrational modes of the ligands and can indicate coordination to the metal center through shifts in the characteristic vibrational frequencies of the pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the binding mode.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are often responsible for the color of the complexes. nih.gov

Mass Spectrometry : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition. journalononcology.org

Elemental Analysis : Provides the percentage composition of the elements in the complex, which is used to confirm its empirical formula.

Transition Metal Complexes

A variety of transition metal complexes with polypyridyl ligands have been synthesized and characterized. rdd.edu.iqnih.gov The d-orbitals of transition metals play a significant role in their bonding and the resulting electronic and magnetic properties of the complexes. The geometry of these complexes can range from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes. wikipedia.org The specific geometry is influenced by the metal ion's d-electron configuration and the ligand field stabilization energy.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with polypyridyl ligands is an area of active research, driven by their unique luminescent and magnetic properties. mdpi.commdpi.com Lanthanide ions, being hard Lewis acids, typically favor coordination with hard donor atoms like oxygen, but complexes with nitrogen-donor ligands are also well-known. mdpi.com Due to their large ionic radii, lanthanides often exhibit high coordination numbers (typically 8 to 10). mdpi.com

Actinide complexes with pyridyl-containing ligands have also been prepared and studied. acs.org The coordination chemistry of actinides is more complex than that of lanthanides due to the involvement of 5f orbitals in bonding.

Stability and Lability of Coordination Compounds

The stability of coordination compounds refers to the extent to which a complex will form in a solution at equilibrium. The lability, on the other hand, refers to the rate at which the ligands in a complex are replaced by other ligands. Both thermodynamic stability and kinetic lability are important factors in determining the utility of a coordination complex.

The stability of metal complexes with this compound is influenced by factors such as the chelate effect, the nature of the metal ion (its size, charge, and Lewis acidity), and the solvent. The relationship between ligand basicity and complex stability is a key consideration; generally, for a given metal ion, a more basic ligand will form a more stable complex. epfl.ch

Electrochemical Properties of Metal-3-Pyridin-3-yl-5-pyridin-4-ylpyridine Complexes

The electrochemical properties of metal complexes are of significant interest due to their potential applications in areas such as catalysis, sensing, and molecular electronics. Cyclic voltammetry is a commonly used technique to study the redox behavior of these complexes.

The electrochemical properties of metal-3-Pyridin-3-yl-5-pyridin-4-ylpyridine complexes are influenced by the nature of both the metal and the ligand. The metal center can undergo redox reactions, and the potentials at which these occur can be tuned by the electronic properties of the ligand. The ligand itself can also be redox-active. The study of the electrochemical behavior of these complexes provides valuable information about their electronic structure and their potential to participate in electron transfer reactions. nih.gov

Supramolecular Chemistry and Crystal Engineering with 3 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine

Self-Assembly Principles of Poly-Pyridyl Architectures

The self-assembly of poly-pyridyl architectures is a process driven by the spontaneous organization of molecular components into ordered structures, governed by the principles of molecular recognition and non-covalent interactions. In molecules like 3-Pyridin-3-yl-5-pyridin-4-ylpyridine, the nitrogen atoms within the pyridine (B92270) rings act as key coordination and interaction sites. These sites possess lone pairs of electrons, enabling them to function as hydrogen-bond acceptors or as ligands for metal ions.

The specific orientation of the three pyridine rings in this compound dictates the directionality of these interactions, guiding the formation of predictable supramolecular motifs. This process can be hierarchical, where initial small, discrete assemblies serve as building blocks for larger, more complex structures. ruben-group.de The assembly is often a cooperative process, where multiple weak interactions work in concert to stabilize the final architecture. The structural information encoded in the molecule—namely the angles between the pyridyl units—translates into the geometry of the resulting supramolecular entity.

The formation of these architectures is a dynamic and often reversible process, allowing for error correction and leading to the most thermodynamically stable product. Factors such as solvent, temperature, and the presence of complementary molecular components can be tuned to control the outcome of the self-assembly process, leading to a variety of structures with different dimensionalities and properties.

Role of Non-Covalent Interactions in Supramolecular Structures

Non-covalent interactions are the primary driving force behind the self-assembly of this compound into supramolecular structures. These interactions, though individually weak compared to covalent bonds, collectively provide the stability required for the formation of large, well-defined assemblies.

Hydrogen Bonding Networks Involving Pyridyl Moieties

The nitrogen atoms in the pyridyl rings of this compound are effective hydrogen bond acceptors. quora.com While pyridine itself does not have a hydrogen-bond donor, it can form strong hydrogen bonds with donor molecules such as water, alcohols, and carboxylic acids. quora.comnih.govmdpi.com This interaction, typically of the N···H-O or N···H-N type, is highly directional and is a fundamental tool in crystal engineering.

In the solid state, these hydrogen bonds can link molecules of this compound with co-formers into extended networks. For instance, co-crystallization with dicarboxylic acids can lead to the formation of infinite one-dimensional (1D) chains or two-dimensional (2D) sheets. acs.orgresearchgate.netnih.gov The resulting structure is determined by the geometry of both the pyridyl compound and the hydrogen-bond donor. The formation of robust and predictable supramolecular synthons, such as the carboxylic acid-pyridine heterosynthon, allows for the rational design of these networks. nih.gov

Halogen Bonding and Aromatic Interactions

Beyond hydrogen bonding, other non-covalent forces play a crucial role. Halogen bonding is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, such as the nitrogen atom of a pyridine ring. nsf.govsisgeenco.com.broup.com The strength of this interaction increases from chlorine to bromine to iodine. mdpi.com By selecting appropriate halogen bond donors, such as diiodotetrafluorobenzene, it is possible to direct the assembly of this compound into specific arrangements like 1D chains or discrete co-crystals. mdpi.comoup.comnih.gov

Host-Guest Chemistry and Encapsulation

The defined structure of this compound allows it to participate in host-guest chemistry. It can act as a guest molecule, becoming encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a self-assembled metallosupramolecular cage. nih.govnih.gov The binding is driven by a combination of forces, including hydrophobic effects and specific interactions between the pyridyl nitrogen atoms and the host.

Conversely, this compound can act as a component of a larger host assembly. By coordinating to metal ions, it can form the walls of discrete molecular cages or the framework of extended porous materials. rsc.org These host structures can then encapsulate smaller guest molecules, with potential applications in sensing, catalysis, and controlled release. The size and shape of the resulting cavity are directly related to the geometry of the pyridyl ligand. northwestern.edu

Design and Fabrication of 1D, 2D, and 3D Supramolecular Assemblies

The rational design of supramolecular assemblies with specific dimensionality relies on controlling the directionality of intermolecular interactions. The structure of this compound, with its three nitrogen centers in distinct spatial orientations, offers multiple vectors for propagation.

1D Assemblies: Linear or zigzag chains are the most straightforward extended structures to fabricate. This can be achieved by using complementary difunctional molecules that link the pyridyl units end-to-end. For example, co-crystallization with a linear dicarboxylic acid could form a hydrogen-bonded 1D chain. acs.org Similarly, using a linear ditopic halogen-bond donor can connect the pyridyl units through robust C–X···N interactions, resulting in infinite chains. oup.comnih.gov

2D Assemblies: To create two-dimensional sheets or networks, the building blocks must be able to propagate interactions in a planar fashion. This can be accomplished by using trigonal or other multi-topic co-formers that can interact with multiple nitrogen sites on this compound simultaneously. The inherent angles between the pyridyl rings of the molecule itself can also promote the formation of 2D wave-like or brick-wall patterns when linked appropriately.

3D Assemblies: The construction of three-dimensional frameworks requires extending the connectivity into the third dimension. This is often achieved by using tetrahedral or octahedral nodes, either through metal coordination or purely organic tectons with tetrahedral hydrogen-bonding patterns. The non-coplanar nature of the pyridyl rings in some conformations of the molecule can also facilitate the formation of interpenetrating or non-planar 3D networks. acs.org

Assembly DimensionalityKey Interaction StrategyExample Co-formers
1D (Chains) Linking of pyridyl units in a linear fashionDicarboxylic acids, Ditopic halogen-bond donors
2D (Sheets) Use of trigonal or planar multi-topic linkersTrimesic acid, 1,3,5-triiodotrifluorobenzene
3D (Frameworks) Metal coordination or tetrahedral H-bond donorsTransition metal salts, Tetrahedral carboxylic acids

Crystal Engineering Strategies for Tailoring Solid-State Structures

Crystal engineering provides a strategic approach to control the solid-state structure of materials by understanding and utilizing intermolecular forces. For this compound, several strategies can be employed to tailor its crystal packing and, consequently, its physical properties.

One of the most powerful strategies is co-crystallization . By combining this compound with a carefully chosen co-former, it is possible to generate new crystalline phases with desired structural motifs. The choice of co-former is guided by the principles of supramolecular synthons. For instance, selecting a co-former with strong hydrogen-bond donor groups will likely result in a structure dominated by hydrogen bonding to the pyridyl nitrogen atoms. mdpi.com

Another key strategy involves the use of competing interactions . By designing systems with both hydrogen and halogen bond donors, one can study the competition and hierarchy of these interactions. researchgate.net The outcome can sometimes be directed by the choice of solvent or crystallization conditions, allowing for the isolation of different polymorphs or solvates with distinct structures. The systematic variation of functional groups on the co-former, for example, changing the halogen atom in a series of halogen-bond donors, allows for fine-tuning of the intermolecular distances and angles within the crystal, thereby tailoring the solid-state architecture. mdpi.com

StrategyDescriptionDesired Outcome
Co-crystallization Combining the target molecule with a selected co-former.Formation of new crystalline structures with controlled connectivity.
Synthon Approach Utilizing robust and predictable interaction patterns (e.g., acid-pyridine).Rational design of 1D, 2D, or 3D networks.
Solvent Control Varying the crystallization solvent to influence packing and solvation.Isolation of different polymorphs or solvates.
Hierarchical Assembly Using pre-formed supramolecular complexes as larger building blocks.Construction of highly complex and functional materials.

Responsive Supramolecular Systems

No published research data is currently available for this section.

Data on Responsive Behavior of this compound Systems

StimulusObserved ResponseCompound/SystemResearch Findings Summary
N/AN/AN/ANo data available in the scientific literature.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 3-Pyridin-3-yl-5-pyridin-4-ylpyridine and Its Complexes

The tridentate nature of terpyridine ligands allows for the formation of stable complexes with a wide range of transition metals. These complexes often exhibit remarkable catalytic activity, which can be finely tuned by modifying the ligand structure or the metal center. rsc.orgnih.gov The electron-deficient pyridine (B92270) rings within the terpyridine framework can act as both σ-donors and π-acceptors, facilitating electron transfer processes that are crucial for many catalytic cycles. rsc.org

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. researchgate.net Homoleptic terpyridine complexes of first-row transition metals, such as nickel and cobalt, have been investigated as catalysts for this transformation. researchgate.net For instance, nickel-based terpyridine systems have demonstrated selectivity for CO2 reduction to carbon monoxide (CO), while cobalt-based systems can produce mixtures of CO and hydrogen, with the product ratio being tunable by the applied potential. researchgate.net

The catalytic mechanism for CO2 reduction by these terpyridine complexes often involves the reduction of the metal center to a lower oxidation state, which then activates the CO2 molecule. researchgate.net In the case of cobalt bis(terpyridine) complexes, it is proposed that the active catalyst is a mono-terpyridine species generated after the loss of one ligand upon reduction of the metal center. researchgate.net The design of the terpyridine ligand itself is crucial; for example, ruthenium complexes with asymmetric pyridyl-carbene terpyridine ligands have shown that placing a strongly electron-donating ligand trans to the CO2 activation site enhances catalytic activity. nih.gov

Recent research on a phosphonated cobalt bis(terpyridine) catalyst immobilized on a p-type silicon electrode demonstrated solar-driven aqueous CO2 reduction to CO with stable activity for over 24 hours. scispace.com In-depth electrochemical and spectroscopic studies suggested that the immobilization of the catalyst leads to a different catalytic mechanism compared to its soluble counterpart, resulting in an earlier catalytic onset and improved performance in aqueous media. scispace.com

Table 1: Performance of Terpyridine-Based Electrocatalysts for CO2 Reduction

Catalyst/System Product(s) Key Findings
Nickel bis(terpyridine) complex CO Selective for CO2 reduction over proton reduction. researchgate.net
Cobalt bis(terpyridine) complex CO, H2 Product ratio (CO:H2) is tunable by applied potential. researchgate.net
Ruthenium pyridyl-carbene terpyridine complex CO Strong electron-donating ligand trans to the activation site boosts activity. nih.gov
Immobilized cobalt bis(terpyridine) on p-Si CO Enables solar-driven CO2 reduction in purely aqueous conditions with high stability. scispace.com

Terpyridine-metal complexes are versatile catalysts for a range of organic transformations, including hydrogenation reactions. mdpi.comresearchgate.net The ability of the terpyridine ligand to stabilize various oxidation states of the metal center is key to its catalytic activity in these processes. rsc.org For example, iron-terpyridine complexes have been utilized in the catalytic intramolecular C(sp3)–H amination of alkyl azides to synthesize valuable nitrogen-containing heterocyclic compounds like pyrrolidines and piperidines. rsc.org

In the field of transfer hydrogenation, a metal-free system using hexamethylphosphoric triamide (HMPA) as a catalyst has been developed for the reduction of 3-carbonyl pyridines to the corresponding piperidines using trichlorosilane (B8805176) as the reducing agent. mdpi.com This method demonstrates the potential for pyridine-based compounds to participate in and facilitate hydrogenation reactions even without a metal center. The scope of this reaction is broad, tolerating various substituents on the pyridine ring and the carbonyl group. mdpi.com

Table 2: Catalytic Hydrogenation of Pyridine Derivatives

Substrate Catalyst/Reducing Agent Product Yield (%)
Phenyl(pyridin-3-yl)methanone HMPA / Trichlorosilane Phenyl(piperidin-3-yl)methanol 96
(4-Fluorophenyl)(pyridin-3-yl)methanone HMPA / Trichlorosilane (4-Fluorophenyl)(piperidin-3-yl)methanol 91
Cyclopropyl(pyridin-3-yl)methanone HMPA / Trichlorosilane Cyclopropyl(piperidin-3-yl)methanol 85
1-(Pyridin-3-yl)ethan-1-one HMPA / Trichlorosilane 1-(Piperidin-3-yl)ethan-1-ol 62

Data sourced from a study on HMPA-catalyzed transfer hydrogenation. mdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The incorporation of terpyridine-based ligands into MOF structures offers a promising route to creating robust and reusable heterogeneous catalysts. rsc.orgresearchgate.net The well-defined and tunable porous structure of MOFs can enhance catalytic performance by providing high concentrations of active sites and facilitating substrate diffusion. rsc.orgnih.gov

A zirconium-based mesoporous MOF incorporating a terpyridine-based tritopic ligand has been successfully synthesized. rsc.org This MOF serves as a scaffold for post-synthetic metalation, allowing for the introduction of various catalytically active metal centers. For instance, iron- and cobalt-functionalized MOFs have shown high efficiency as catalysts for alkene epoxidation and arene borylation, respectively. rsc.org The three-dimensional structure of these MOFs helps to overcome the diffusion limitations that can be an issue in some lower-dimensional terpyridine-based materials. rsc.org

Terpyridine-based MOFs have also been investigated for their photocatalytic properties, such as in the degradation of pollutants. researchgate.net The π-electron-rich nature of the terpyridine ligand contributes to the photophysical properties of the resulting MOFs, making them suitable for light-driven catalytic applications. researchgate.net

Integration into Advanced Materials

The unique photophysical and electronic properties of this compound and its derivatives make them valuable building blocks for a variety of advanced materials. utexas.eduresearchgate.net Their rigid, planar structure and ability to engage in strong metal-ligand and π-π stacking interactions are key to their utility in luminescent materials and organic electronics. nih.govmdpi.com

Complexes of terpyridine ligands with various metal ions, including platinum(II), zinc(II), cadmium(II), and lanthanides, often exhibit strong luminescence. nih.govrsc.orgresearchgate.net The emission properties can be tuned by modifying the substituents on the terpyridine ligand or by changing the metal center. acs.orgnih.gov For example, a fluorescent terpyridyl-diphenylacetylene hybrid ligand displays bright blue emission, and its zinc(II) and cadmium(II) complexes show significant green emission. rsc.org

The luminescence in these complexes often arises from metal-to-ligand charge-transfer (MLCT) or ligand-centered (LC) excited states. nih.gov In some platinum(II) terpyridine complexes, emission from metal-metal-to-ligand charge-transfer (MMLCT) states, originating from metal-metal interactions in dimers or oligomers, can also be observed. nih.gov The introduction of different functional groups onto the terpyridine backbone allows for the fine-tuning of the emission color and quantum yield. nih.gov For instance, combining terpyridine with lanthanide ions in a polyethylene (B3416737) glycol matrix can produce materials with blue, green, or red emission upon single near-UV excitation, demonstrating an "antenna effect" where the ligand absorbs light and transfers the energy to the emissive metal center. researchgate.net

Table 3: Photophysical Properties of Selected Terpyridine Complexes

Complex Emission Color Origin of Emission
[Pt(terpy)Cl]Cl Green-Yellow 3LC / 3MLCT
Zn(L)22 (L = terpyridyl-diphenylacetylene) Green Intra-ligand Charge Transfer rsc.org
Cd(L)22 (L = terpyridyl-diphenylacetylene) Green Intra-ligand Charge Transfer rsc.org
Terpyridine-Europium(III) complex Red Lanthanide-centered emission researchgate.net

The favorable electronic properties of terpyridine-based compounds have led to their use in organic electronics and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). utexas.edubeilstein-journals.orgrsc.org In these applications, terpyridine derivatives can function as electron-transporting materials, hole-transporting materials, or as components of the emissive layer. rsc.orgacs.org

Pyridine-containing compounds, in general, are known for their electron-transporting capabilities. rsc.org For instance, materials like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have been used as electron-transporting layers in OSCs, leading to devices with high fill factors and power conversion efficiencies. rsc.org The high electron mobility and thermal stability of such materials are advantageous for device performance and longevity. rsc.org

Furthermore, the on-surface synthesis of one-dimensional coordination nanostructures using iron and terpyridine has been demonstrated. acs.org This bottom-up approach allows for the creation of ordered macromolecular complexes with potential for photoinduced metal-to-ligand charge transfer, which is a key process in many optoelectronic applications. acs.org The ability to engineer the electronic structure of these materials at the atomic scale opens up new possibilities for designing novel optoelectronic devices. acs.org

Sensor Development (e.g., pH-responsive probes)

The development of chemical sensors, particularly those that respond to changes in pH, is a significant area of research where pyridine-based ligands are extensively used. Polypyridyl compounds, including terpyridines, can act as the core of pH-responsive probes, often through complexation with metal ions like ruthenium(II) or platinum(II). acs.orgejournal.byacs.org The fundamental mechanism relies on the protonation and deprotonation of the nitrogen atoms within the pyridine rings, which alters the electronic properties and, consequently, the photophysical behavior of the molecule or its metal complex. acs.org

For a molecule like this compound, the three nitrogen atoms possess distinct basicities and would be protonated at different pH values. This stepwise protonation can lead to measurable changes in absorption or fluorescence spectra. nih.gov When complexed with a suitable transition metal, these pH-induced electronic changes in the ligand can modulate the metal-to-ligand charge transfer (MLCT) transitions, resulting in a distinct colorimetric or luminescent response. acs.org

Research on related ruthenium(II) polypyridyl complexes has demonstrated their effectiveness as pH sensors. ejournal.by These complexes can exhibit higher luminescence in acidic solutions and shifts in their absorption and emission maxima in basic media. nih.gov The design of such sensors can be fine-tuned to operate within specific physiological or environmental pH ranges. acs.orgnih.gov For instance, functionalizing the terpyridine core allows for the tuning of its pKa values, thereby controlling the pH range of its sensitivity. nih.gov Coordination polymers formed from bis-terpyridine ligands and zinc have also been shown to exhibit fluorescence that is quenched upon protonation by acid, demonstrating the versatility of these systems in sensor applications. mdpi.com

Table 1: Examples of Polypyridyl-Based pH Probes and Their Properties This table presents data for analogous compounds to illustrate the principles of sensor design.

Probe Compound/Complex Sensing Mechanism pH Range Observable Change Reference
[Ru(bpy)₂(hipp)]²⁺ pH-dependent absorption and emission spectra Varies Changes in ionization constants ejournal.by
Na₂[Ru(bpds)₂(F₁₅ap)] Luminescence lifetime 2-10 Higher luminescence in acidic solutions; shift in maxima acs.orgnih.gov
Platinum(II) terpyridyl alkynyl complexes Colorimetric and Luminescence Acidic Dramatic color change and luminescence enhancement acs.org

Rational Design for Enhanced Performance in Catalytic and Material Systems

The rational design of ligands is paramount for developing advanced catalysts and functional materials. Terpyridines are highly valued as tridentate "pincer" ligands that form stable, well-defined complexes with a wide array of transition metals. nih.govcolab.ws The rigid, planar geometry of the terpyridine core, when coordinated to a metal, provides a robust scaffold that can be systematically modified to enhance performance. nih.govmdpi.com

In materials science, the ability to functionalize the terpyridine scaffold allows for the construction of complex supramolecular architectures and functional materials. nih.govresearchgate.net By attaching other chemical groups, terpyridine ligands can be incorporated into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers on surfaces. rsc.orgacs.orgacs.org The resulting materials often exhibit interesting photophysical, electrochemical, or optoelectronic properties stemming from the interaction between the metal complexes. researchgate.net The rational design of these systems involves selecting the metal ion and tuning the ligand structure to achieve desired properties, such as specific light absorption/emission wavelengths or redox potentials for applications in light-emitting devices or solar energy conversion. researchgate.netroyalsocietypublishing.org

Table 2: Examples of Rationally Designed Terpyridine-Metal Systems This table presents data for analogous systems to illustrate the principles of rational design.

System Design Principle Application Result Reference
Iridium-poly(terpyridine) Ligand immobilization in a polymer Heterogeneous catalysis (Formic acid dehydrogenation) High catalytic activity (TON > 2,800,000) and stability rsc.org
Ru(II)-terpyridine in a Zr-MOF Post-synthetic modification of MOF nodes Photocatalysis (CO₂ reduction) Catalyzes photochemical reduction of CO₂ to CO and formate acs.org
Iron(II)-terpyridine complexes Use of earth-abundant, non-toxic metal Homogeneous catalysis (Cross-coupling reactions) Efficient catalyst for C-C bond formation rsc.org

Q & A

How can synthetic routes for 3-Pyridin-3-yl-5-pyridin-4-ylpyridine derivatives be optimized for regioselective substitution?

Methodological Answer:
Regioselective synthesis requires tailored coupling strategies. For example, Suzuki-Miyaura cross-coupling is effective for introducing pyridinyl groups at specific positions. In estrane-pyridine derivatives, brominated intermediates at C2/C3/C4 positions were coupled with pyridine boronic acids under microwave-assisted conditions using Pd(dppf)Cl₂ as a catalyst . Challenges arise with less reactive bromine atoms (e.g., at C4), necessitating alternative bases (e.g., aqueous K₂CO₃) and solvent systems (toluene/ethanol) . Protecting groups like methoxymethyl (MOM) are critical to prevent undesired side reactions during multi-step syntheses. Post-coupling deprotection (e.g., HCl hydrolysis) and reductions (e.g., NaBH₄ for ketone-to-alcohol conversion) refine final products .

What analytical techniques are most reliable for characterizing the structural integrity of pyridine-containing heterocycles?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation and bonding patterns (e.g., confirming pyridinyl orientation and H-bonding interactions in CYP1B1 inhibitors) .
  • NMR spectroscopy : Distinguishes substituent positions via chemical shifts (e.g., aromatic protons in pyridine rings show distinct splitting patterns) .
  • Mass spectrometry : Validates molecular weight and fragmentation pathways, especially for intermediates with protective groups .
  • HPLC : Assesses purity (>95%) and monitors reaction progress (e.g., EROD assay compounds required ≥98% purity for reliable IC₅₀ determination) .

How do substituent positions (C2, C3, C4) on pyridine rings influence binding affinity to enzymatic targets like CYP1B1?

Methodological Answer:
Positional effects are critical for enzyme inhibition. In estrane-pyridine derivatives:

  • C2-substituted pyridines exhibited higher CYP1B1 inhibition (IC₅₀ = 0.011 μM) due to optimal nitrogen-iron coordination with the heme group and π-stacking with Phe268 .
  • C3/C4 derivatives showed reduced activity (IC₅₀ > 0.083 μM) due to suboptimal orientation and weaker interactions with Asn228 .
    Docking simulations (e.g., GoldScore) corroborate these findings, highlighting C2-substituted derivatives' superior complementarity to the catalytic pocket .

What experimental and computational strategies resolve contradictions in inhibitory activity data for pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values across substituent positions (e.g., oxidized vs. reduced C17 derivatives in estrane compounds showed 10x activity differences due to H-bonding capability) .
  • Molecular Dynamics (MD) Simulations : Identify transient interactions (e.g., hydrophobic contacts with Phe134) not captured in static docking models .
  • Inhibition Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding modes, clarifying conflicting EROD assay results .
  • Metabolic Stability Assays : Plasma concentration-time profiles (e.g., in rats) differentiate true inhibitors from compounds degraded in vivo .

How can computational modeling guide the design of pyridine derivatives with multi-target inhibitory profiles?

Methodological Answer:

  • Ensemble Docking : Screen derivatives against multiple targets (e.g., LD transpeptidase, PPAR-γ) using tools like AutoDock Vina to prioritize compounds with broad binding capability .
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals to optimize electron-deficient pyridine rings for π-π interactions .
  • Pharmacophore Mapping : Identify shared features (e.g., H-bond donors, aromatic rings) across targets to design dual-acting inhibitors .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituents (e.g., trifluoromethyl vs. chloro groups) to refine selectivity .

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